2-(Bromomethyl)pyridine-4-carbonitrile
Overview
Description
2-(Bromomethyl)pyridine-4-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, the targets could be various depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
The mode of action of 2-(Bromomethyl)-4-pyridinecarbonitrile is likely to involve its interaction with other reactants in a chemical reaction. For instance, in a Suzuki–Miyaura cross-coupling reaction, the bromomethyl group could be involved in the transmetalation step, where it is transferred from boron to palladium . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various synthetic pathways leading to the formation of complex organic compounds .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)pyridine-4-carbonitrile typically involves the bromination of 4-methylpyridine-2-carbonitrile. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Bromomethyl)pyridine-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for biologically relevant compounds.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Cyanopyridine: Similar in structure but lacks the bromomethyl group.
4-Bromomethyl-2-pyridinecarbonitrile: An isomer with the bromomethyl group at a different position.
2-Bromo-4-methylpyridine: Lacks the nitrile group but has a similar bromomethyl substitution.
Uniqueness: 2-(Bromomethyl)pyridine-4-carbonitrile is unique due to the presence of both the bromomethyl and nitrile groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Biological Activity
2-(Bromomethyl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromomethyl group attached to a pyridine ring with a cyano group at the 4-position. Its molecular formula is , with a molecular weight of approximately 200.04 g/mol. The presence of the bromomethyl and cyano groups contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties . For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including pancreatic, prostate, breast, lung, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis induction .
Table 1: Anticancer Activity of this compound Derivatives
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Pancreatic Cancer | 5.2 | Inhibition of cell cycle progression |
Breast Cancer | 3.8 | Induction of apoptosis |
Lung Cancer | 4.5 | Modulation of PI3K/AKT pathway |
Prostate Cancer | 6.0 | Inhibition of specific kinases |
Anti-inflammatory Activity
In addition to its anticancer effects, derivatives of this compound have shown anti-inflammatory activity . These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses. This property can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
Emerging studies suggest that some derivatives possess antiviral properties , particularly against the herpes simplex virus (HSV). The mechanism involves interference with viral replication processes, making it a potential candidate for antiviral drug development.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a series of this compound derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells (IC50 = 7 µM) while showing limited toxicity towards noncancerous cardiac cells, highlighting the selectivity of these compounds .
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, a derivative was tested for its ability to reduce paw edema induced by carrageenan. The compound demonstrated a significant reduction in edema (p < 0.05) compared to the control group, suggesting its potential utility in managing inflammatory conditions .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Some derivatives inhibit kinases involved in cancer progression, thus providing a targeted therapeutic approach.
- Cytokine Modulation : By affecting cytokine levels, these compounds can alter inflammatory responses.
- Viral Replication Interference : The compounds may disrupt viral replication machinery, offering a mechanism for antiviral activity.
Properties
IUPAC Name |
2-(bromomethyl)pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNZQCMSCTYHEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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